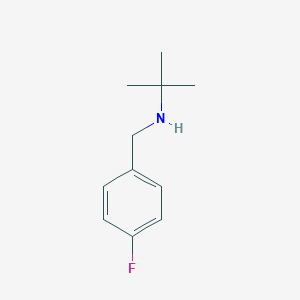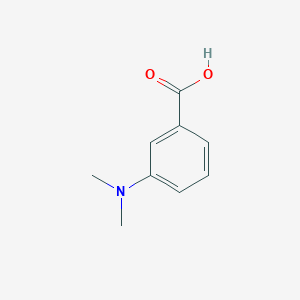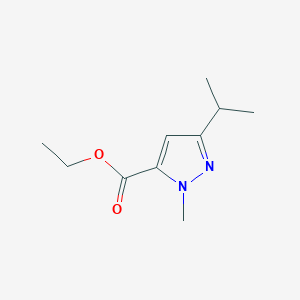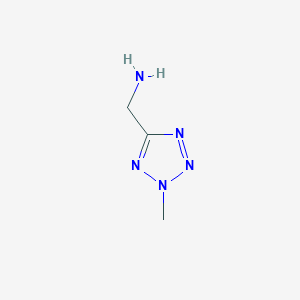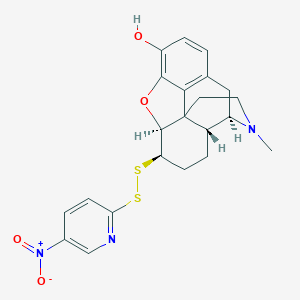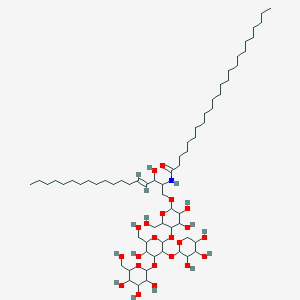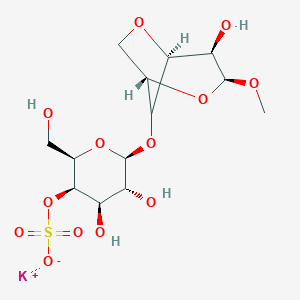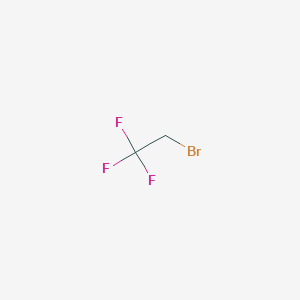
2-ブロモ-1,1,1-トリフルオロエタン
概要
説明
2-Bromo-1,1,1-trifluoroethane is a halogenated hydrocarbon that is not directly discussed in the provided papers. However, related compounds such as 2-bromo-3,3,3-trifluoropropene (BTP) and 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) are mentioned, which share similar structural motifs and reactivity due to the presence of bromine and fluorine atoms .
Synthesis Analysis
The synthesis of related bromofluorinated compounds often involves halogenation reactions or the use of pre-existing bromofluorinated building blocks. For instance, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene is synthesized from commercially available hexafluoroacetone, demonstrating the use of fluorinated precursors in the synthesis of complex bromofluorinated molecules . Similarly, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene involves a multi-step process starting with the addition of bromine to chlorotrifluoroethylene .
Molecular Structure Analysis
The molecular structure of bromofluorinated compounds is characterized by the presence of bromine and fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide and its derivatives have been determined, showing ion-pairing and potential for radical mechanisms in reactions .
Chemical Reactions Analysis
Bromofluorinated compounds participate in various chemical reactions, often involving the cleavage of the C-Br bond. For example, BTP is used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of gem-difluoro vinyl radicals and subsequent radical cyclization . The photodissociation dynamics of BTFP and related molecules have been studied, revealing the primary process of Br formation and the importance of non-adiabatic curve crossing in C-Br bond dissociation .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromofluorinated compounds are influenced by the halogen atoms they contain. The vibrational spectra of bromofluoromethane (CH2BrF) have been extensively studied, providing insights into the anharmonicity constants and molecular structure through ab initio calculations . The decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base has been shown to proceed via multiple pathways, releasing various products and ions, which highlights the complex behavior of bromofluorinated compounds in different environments .
科学的研究の応用
フッ素化化合物の合成
2-ブロモ-1,1,1-トリフルオロエタン: は、フッ素化有機化合物の合成において広く使用されています。 トリフルオロメチル基の存在により、この化合物は様々な分子骨格にフッ素原子を導入するための前駆体として役立ち、特にフッ素化が化合物の生物活性を大きく変化させる可能性のある製薬業界において非常に重要です .
有機化学における溶媒と試薬
有機合成において、2-ブロモ-1,1,1-トリフルオロエタンは溶媒と試薬として利用されます。 高い蒸気圧と密度などの独自の特性により、特定の環境条件を必要とする反応に適しています .
ハロゲン結合に関する研究
この化合物は、ハロゲンを含む非共有結合を研究する分野であるハロゲン結合に焦点を当てた研究にも役立ちます。 これらの相互作用は、新素材の設計や生物系理解に不可欠です .
気相反応速度論研究
気相における2-ブロモ-1,1,1-トリフルオロエタンの反応速度論は、大気化学において興味深いものです。 研究者らは、この化合物の反応性と分解経路を研究することで、大気中での環境影響と挙動を理解しています .
麻酔薬の開発
2-ブロモ-1,1,1-トリフルオロエタンの誘導体であるハロタンは、麻酔薬としての特性について研究されてきました。 ハロタン自体は現在では一般的に使用されていませんが、その作用機序の研究は、より新しい安全な麻酔薬の開発に役立っています .
材料科学における応用
材料科学において、2-ブロモ-1,1,1-トリフルオロエタンは材料の表面特性を改質するために使用されます。 疎水性および疎油性表面の開発におけるその応用は特に注目に値し、これらの特性は、自己洗浄および防汚材料を作成するために不可欠です .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-1,1,1-trifluoroethane was not found in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and avoid ingestion and inhalation .
作用機序
Target of Action
2-Bromo-1,1,1-trifluoroethane, also known as Halothane, is primarily used as a general anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .
Mode of Action
Halothane works by altering the activity of certain receptors in the brain, such as GABA and glutamate receptors, which play a crucial role in transmitting signals in the brain . By enhancing the activity of inhibitory GABA receptors and reducing the activity of excitatory glutamate receptors, halothane decreases overall neuronal activity, leading to a loss of consciousness .
Biochemical Pathways
In addition to its anesthetic effects, halothane also inhibits the synthesis of 5-hydroxytryptamine in brain tissue, probably at the tryptophan hydroxylase step . This effect is believed to be independent of its anesthetic properties .
Pharmacokinetics
Halothane is administered via inhalation and is metabolized in the liver, specifically by the CYP2E1 enzyme . It is excreted through the kidneys and respiratory system . Its blood/gas partition coefficient of 2.4 makes it an agent with moderate induction and recovery time .
Result of Action
The primary result of halothane’s action is the induction of general anesthesia, characterized by a loss of consciousness and a decrease in response to stimuli . It also induces muscle relaxation and reduces pain sensitivity by altering tissue excitability .
Action Environment
The efficacy and stability of halothane can be influenced by various environmental factors. It is also unclear whether its usage during pregnancy is harmful to the fetus, and its use during a C-section is generally discouraged .
特性
IUPAC Name |
2-bromo-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJHEHAYZJBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074324 | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421-06-7, 30283-91-1 | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, bromotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L33M92UWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: According to the research, 2-bromo-1,1,1-trifluoroethane did not liberate fluoride ions when incubated with NADPH-reduced microsomes under either air or nitrogen atmospheres. [] This suggests that it might not undergo the same reductive metabolism as halothane, which does release fluoride under similar conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




